Latanoprost Enantiomer

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H40O5 |

|---|---|

Molecular Weight |

432.6 g/mol |

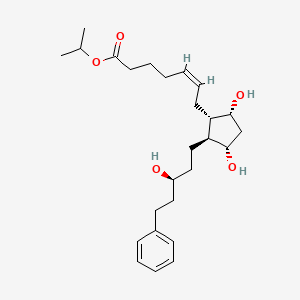

IUPAC Name |

propan-2-yl (Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m1/s1 |

InChI Key |

GGXICVAJURFBLW-STBNKASYSA-N |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Stereochemical Characterization and Elucidation of Latanoprost Enantiomers

Absolute Configuration Determination of Latanoprost (B1674536) and its Stereoisomers

The absolute configuration of a chiral molecule describes the precise spatial arrangement of its atoms. This is unambiguously defined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign a designation of either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) to each stereocenter. libretexts.org

The active isomer, latanoprost, has the IUPAC name isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate. wikipedia.orgmdpi.com This name precisely defines the stereochemistry at all five chiral centers. The enantiomer of latanoprost, conversely, possesses the opposite configuration at each of these centers. Its IUPAC name is propan-2-yl (Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate. nih.gov

The determination of a molecule's absolute configuration is a fundamental aspect of stereochemistry. For complex molecules like latanoprost, this is typically achieved through experimental methods such as X-ray crystallography or by using spectroscopic techniques in conjunction with chiral reference materials. libretexts.orgvulcanchem.com X-ray crystallography provides direct evidence of the three-dimensional structure of a molecule in its crystalline state. Other techniques, like Vibrational Circular Dichroism (VCD), can also be used to determine the absolute configuration of molecules in solution by comparing experimental spectra with those predicted from quantum chemical calculations. scm.com

Conformational Analysis of Latanoprost Enantiomers and Their Derivatives

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific conformation of a molecule like latanoprost is influenced by its absolute configuration and can affect its physical and chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. libretexts.org Studies using 1H NMR have investigated the conformation of latanoprost when it interacts with other molecules, such as surfactants in a formulation. For instance, when latanoprost is incorporated into micelles, the chemical shifts of its phenyl and isopropyl protons are altered. arvojournals.orgnih.gov These shifts indicate that the latanoprost molecule adopts a specific conformation where it is protected within the hydrophobic core of the micelle, which can inhibit hydrolysis. arvojournals.orgnih.gov

Stereoisomeric Purity Assessment and Control in Latanoprost Research

Ensuring the stereoisomeric purity of latanoprost is crucial, as different isomers may have altered or undesirable biological activity. The synthesis and storage of latanoprost can lead to the formation of isomeric impurities, such as its enantiomer, the 15(S)-diastereomer (also known as 15-epi-latanoprost), and the 5,6-trans-isomer. akjournals.commdpi.com Therefore, robust analytical methods are required to separate and quantify these related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. akjournals.com Due to the identical physical properties of enantiomers in an achiral environment, their separation requires a chiral selector, which can be incorporated into the stationary phase (chiral HPLC) or the mobile phase. chromatographyonline.com Diastereomers, having different physical properties, can often be separated on achiral columns.

Several HPLC methods have been developed for the analysis of latanoprost and its isomers. akjournals.com Normal-phase chromatography has been shown to be effective where reversed-phase methods may fail to separate certain geometrical isomers. akjournals.com A validated method achieved baseline separation of latanoprost from its 15(S) and 5,6-trans isomers using an amino (NH2) column with a mobile phase of heptane, 2-propanol, and acetonitrile. akjournals.com

More advanced methods have been developed to simultaneously quantify latanoprost and a wider range of related substances, including its enantiomer. mdpi.com One such method utilizes a combined stationary phase system with chiral and cyano columns to achieve separation of latanoprost, (15S)-latanoprost, the latanoprost enantiomer, and 5,6-trans latanoprost. mdpi.com

Below is a table summarizing the parameters of a validated HPLC method for stereoisomeric purity assessment.

| Parameter | Latanoprost | Related Substances (Isomers and others) |

|---|---|---|

| Stationary Phase | Combined system: Chiral and Cyano columns | |

| Detection | UV at 210 nm | |

| Linearity Range | 40–60 µg/mL | 0.05–2.77 µg/mL |

| Correlation Coefficient (r) | 0.999 | >0.999 |

| Recovery | 98.0–102.0% | 90.0–110.0% |

| Limit of Detection (LOD) | 0.025 µg/mL | N/A |

| Limit of Quantitation (LOQ) | 0.35 µg/mL | N/A |

Chiral Stability and Stereoisomerization Pathways of Latanoprost

The chiral stability of a pharmaceutical compound is its ability to maintain its specific stereochemical configuration under various storage and stress conditions. Latanoprost is known to be sensitive to temperature and light, which can lead to degradation. wikipedia.org This degradation can involve stereoisomerization, where the configuration at one or more chiral centers changes.

The primary degradation pathways for prostaglandins (B1171923) in aqueous solutions include hydrolysis, epimerization, and trans-isomerization. nih.gov

Epimerization: This process involves a change in the configuration at one of several chiral centers. For latanoprost, epimerization at the C15 position is a known degradation pathway, resulting in the formation of the 15-epi diastereomer, (15S)-latanoprost. nih.govresearchgate.net

Isomerization: The double bond between carbons 5 and 6 in the latanoprost molecule is in the cis (or Z) configuration. Isomerization can occur at this bond, leading to the formation of the 5,6-trans (E) isomer. akjournals.comnih.gov

Hydrolysis: While not a stereoisomerization pathway, the hydrolysis of the isopropyl ester group to form the biologically active latanoprost acid is a major degradation route in aqueous solutions. mdpi.comresearchgate.net

Oxidation: Oxidation can also occur, leading to degradation products such as 15-keto-latanoprost. nih.govresearchgate.net

Enantioselective Synthesis Strategies for Latanoprost

Development of Asymmetric Synthetic Routes to the 15R-Latanoprost Isomer

The creation of the correct stereochemistry at each chiral center is paramount in the synthesis of latanoprost (B1674536). Researchers have devised numerous asymmetric routes starting from chiral precursors or employing stereoselective reactions to construct the molecule with the desired 15R configuration.

A common and efficient approach begins with the chiral precursor, Corey lactone diol. researchgate.netias.ac.inias.ac.in This starting material provides a foundational stereochemical framework upon which the remainder of the molecule is constructed. Key transformations often include Swern oxidation, allylic reduction, and Wittig reactions to introduce and control the stereochemistry of the side chains. researchgate.netias.ac.inias.ac.in

Chiral Catalyst and Auxiliary Mediated Reactions

The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the preferential formation of one enantiomer over the other.

Organocatalysis: Organocatalysts have proven effective in establishing the chiral centers of the latanoprost core. For instance, a diphenylprolinol silyl (B83357) ether has been used to catalyze a domino Michael/Michael reaction, which constructs the substituted cyclopentanone (B42830) core in a nearly optically pure form. researchgate.netnih.gov Another approach utilizes an organocatalyst-mediated [3+2]-cycloaddition to form the chiral cyclopentane (B165970) backbone. researchgate.netscispace.com

Metal-Based Catalysis: Transition metal catalysts, often in conjunction with chiral ligands, play a crucial role. A rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling has been developed to set three contiguous stereocenters in a single step, with the ligand controlling the absolute stereochemistry of the cyclopentane core. acs.org For the critical reduction of the C15-ketone to the desired (R)-alcohol, chiral oxazaborolidine catalysts, such as the Corey catalyst, are employed with reducing agents like borane-dimethylsulfide complex. google.com Another method achieves the reduction of both keto and alkene functional groups in a single step using a cost-effective NiCl2/NaBH4 catalyst system. researchgate.netias.ac.inias.ac.in

Stereocontrol Methodologies in Core Structure Construction

Achieving the correct relative and absolute stereochemistry of the cyclopentane core is a critical challenge in latanoprost synthesis.

Cycloaddition Reactions: As mentioned, organocatalyst-mediated [3+2] cycloaddition reactions are a powerful tool for constructing the chiral cyclopentane framework with high diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net

Domino Reactions: Pot-economical syntheses have been developed that utilize a series of reactions in a single vessel. researchgate.netnih.govrsc.org One such sequence involves an organocatalyst-mediated Michael reaction followed by an intramolecular Mukaiyama aldol (B89426) reaction and elimination to afford a key methylenecyclopentanone intermediate. nih.govrsc.org

Starting from Chiral Precursors: The use of readily available chiral building blocks like the Corey lactone diol simplifies the stereochemical challenge by providing a pre-defined stereochemical scaffold. researchgate.netias.ac.inias.ac.inresearchgate.net Subsequent reactions are then designed to build upon this existing chirality.

Chemoenzymatic Approaches for Stereoselective Latanoprost Production

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical synthesis, offering a powerful route to enantiomerically pure compounds. nih.govresearchgate.net Enzymes, due to their inherent chirality, can catalyze reactions with high stereo- and enantioselectivity. researchgate.net

A notable chemoenzymatic synthesis of latanoprost precursors utilizes the yeast Pichia anomala. researchgate.netunimi.it This whole-cell biocatalyst performs a highly stereoselective one-pot, three-enzyme reaction sequence on a 15-ketoprostaglandin intermediate. unimi.it The enzymes involved—an esterase, an alcohol dehydrogenase, and an enoate reductase—work in concert to achieve C=C double bond reduction, stereoselective C=O reduction, and ester hydrolysis. researchgate.netunimi.it By engineering the reaction medium, specifically the choice of co-substrate, the process can be modulated to preferentially yield the desired saturated intermediate for latanoprost synthesis. unimi.it For example, using fumaric acid as a co-substrate leads to high yields of the key precursor, Lactondiol L. unimi.it

Resolution Techniques for Latanoprost Stereoisomers

When a synthesis produces a mixture of stereoisomers, resolution techniques are required to separate the desired enantiomer from the undesired ones.

Chromatographic Resolution Methods

High-performance liquid chromatography (HPLC) is a primary tool for the separation of latanoprost from its isomers. sioc-journal.cn

Normal-Phase HPLC: Normal-phase chromatography has been shown to be effective for separating latanoprost isomers. sioc-journal.cnakjournals.com One validated method utilizes an aminopropyl (NH2) column with a mobile phase consisting of heptane, 2-propanol, and acetonitrile, which can successfully separate latanoprost from its 15(S)- and 5,6-trans isomers. akjournals.comicm.edu.pl

Chiral Chromatography: For the separation of enantiomers, chiral stationary phases are often necessary. A method has been developed using a combined system of chiral and cyano columns with reverse-phase gradient elution to quantify latanoprost and its related substances, including its enantiomer. researchgate.net

Diastereomeric Salt Formation and Crystallization

Classical resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers. libretexts.orgwikipedia.orgresearchgate.net This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.orgwikipedia.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.orgresearchgate.net After separation, the desired enantiomer is recovered from the diastereomeric salt. libretexts.org While specific examples for latanoprost are not extensively detailed in the provided context, this remains a fundamental and viable strategy for chiral resolution in pharmaceutical manufacturing. researchgate.netveranova.com

Optimization of Enantioselective Synthesis for Scalability and Efficiency

The industrial production of Latanoprost necessitates synthetic routes that are not only stereoselective but also scalable, cost-effective, and efficient. Research has focused on optimizing existing protocols and developing novel strategies to meet these demands, moving beyond classical methods to embrace concepts like pot and time economy, chemoenzymatic synthesis, and improved process controls.

A significant driver for optimization is the reduction of lengthy synthetic sequences, such as the traditional Corey synthesis which can require over 17 steps. acs.org Modern approaches have successfully shortened the synthesis of Latanoprost and related prostaglandins (B1171923) to as few as seven or eight steps. acs.org These advancements are crucial for minimizing waste, reducing labor, and ultimately making the drug more accessible. bohrium.comnih.gov

Pot- and Time-Economical Strategies

A key strategy to enhance efficiency is the use of "pot-economical" syntheses, where multiple reaction steps are performed sequentially in a single reaction vessel. rsc.orgnih.gov This approach circumvents intermediate purification steps, which are often resource- and time-intensive, thereby minimizing chemical waste and saving time. rsc.orgrsc.org

Researchers have successfully designed a six-pot total synthesis of Latanoprost, achieving an impressive total yield of 24%. rsc.orgnih.gov This sequence involves a series of complex transformations, including:

Pot 1: Enantioselective Krische allylation. nih.gov

Pot 2: Olefin metathesis, silyl protection, and hydrogenolysis. nih.gov

Pot 3: An organocatalyst-mediated Michael reaction. nih.gov

Pot 4: An intramolecular Michael reaction and elimination. rsc.orgnih.gov

Pot 5: Michael addition of a vinyl cuprate. rsc.orgnih.gov

Pot 6: A final sequence of olefin metathesis, reduction, and deprotection to yield the final product. rsc.orgnih.gov

Chemoenzymatic Approaches

The integration of biological catalysts has provided powerful tools for improving the scalability and selectivity of Latanoprost synthesis. Chemoenzymatic strategies leverage the high stereoselectivity of enzymes to replace multiple conventional chemical steps with a single, efficient biotransformation. unimi.it

One notable approach uses whole cells of the yeast Pichia anomala to perform a one-pot, three-enzyme reaction that replaces three separate synthetic steps in the conventional route: C=C double bond reduction, stereoselective C=O ketone reduction, and hydrolysis of a benzoate (B1203000) ester. unimi.it By engineering the reaction medium, this biotransformation can be modulated to produce key intermediates for either Latanoprost or Bimatoprost (B1667075). unimi.it For the Latanoprost intermediate (Lactondiol L), this method achieved an 82% yield and 97% diastereomeric excess (d.e.). unimi.it Another strategy employs the enzyme Lipase Novozym 435 for the final transesterification step to produce Latanoprost, achieving a 92% yield after a simple filtration and purification. chemicalbook.com

Recent developments in 2024 have further highlighted the power of this approach, describing a concise and scalable chemoenzymatic synthesis that produces Latanoprost on a gram-scale (1.29 g) in just eight steps from a key intermediate. nih.gov

| Strategy | Key Features | Number of Steps | Overall Yield | Scale | Reference |

| Organocatalytic Pot-Economy | Six-pot synthesis; minimizes intermediate purification. | 6 (pots) | 24% | - | rsc.org, nih.gov |

| Chemoenzymatic (Pichia anomala) | One-pot, three-enzyme reaction replaces three chemical steps. | - | 82% (for key intermediate) | Lab Scale | unimi.it |

| Chemoenzymatic (Recent) | Radical-based disconnection, enzymatic resolution, Ni-catalyzed coupling. | 8 (from intermediate) | 5.7% (from intermediate 11) | Gram Scale (1.29g) | researchgate.net, nih.gov |

| Organocatalysis (Bicyclic Enal) | Uses key bicyclic enal intermediate; crystalline lactone for high ee. | 8 | - | >99% ee | acs.org |

Table 1: Comparison of modern scalable and efficient synthesis strategies for Latanoprost.

Optimization of Reagents and Purification

The choice of reagents and purification methods is critical for large-scale production. A major bottleneck in many prostaglandin (B15479496) syntheses is the reduction of a lactone to a lactol, which traditionally uses diisobutylaluminum hydride (DIBAL-H) at very low temperatures (-78 °C). sioc-journal.cngoogle.com This is challenging and costly to implement on an industrial scale. To address this, alternative reducing systems have been developed. One patented process uses polymethylhydrosiloxane (B1170920) (PMHS) with a titanocene (B72419) fluoride (B91410) catalyst, avoiding cryogenic temperatures. google.com Another efficient method employs a low-cost catalyst system of nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄) in methanol, which achieves the reduction of both a ketone and an alkene group in a single step. ias.ac.in For hydrogenation steps, catalysts like 5% palladium-carbon or Raney nickel are used for their efficiency and scalability. nih.govsioc-journal.cn

Purification is another area ripe for optimization. Industrial processes favor crystallization over chromatographic methods like HPLC, which are difficult and expensive to scale up. researchgate.net An improved process for Latanoprost was developed that focuses on the purification of a key hydroxyl intermediate via solvent crystallization. researchgate.net This strategy, combined with judicious selection of reaction sequencing to prevent the inversion of the C-15 chiral center, allows for the production of Latanoprost with an excellent optical purity of 99.9% d.e. without resorting to preparative HPLC. researchgate.net Similarly, other scalable processes have been designed around the formation of intermediates with excellent crystallinity, simplifying purification and ensuring the final product is substantially free of isomers. google.com

| Reaction Step | Traditional Method | Optimized Method | Key Advantage | Reference |

| Lactone to Lactol Reduction | Diisobutylaluminum hydride (DIBAL-H) at -78°C | Polymethylhydrosiloxane (PMHS) / Titanocene fluoride | Avoids cryogenic temperatures | google.com |

| Ketone/Alkene Reduction | Separate reduction steps | NiCl₂ / NaBH₄ in methanol | Single-step reduction of two functional groups; low-cost catalyst | ias.ac.in |

| Final Purification | Preparative HPLC | Crystallization of a key intermediate | Avoids costly and time-consuming chromatography; improved scalability | researchgate.net, google.com |

| ω-Side Chain Ketone Reduction | (-)-diisopinocampheyl chloroborane | Yeast (Pichia anomala) | High stereoselectivity (97% d.e.); milder, enzymatic conditions | unimi.it, sioc-journal.cn |

Table 2: Examples of optimized reaction steps for improved scalability and efficiency in Latanoprost synthesis.

Advanced Analytical Methodologies for Latanoprost Enantiomers

Chiral Chromatographic Techniques for Enantiomeric Purity and Impurity Profiling

Chiral chromatography is a cornerstone in the analysis of enantiomeric compounds. It facilitates the separation of enantiomers, allowing for their individual quantification and the assessment of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of latanoprost (B1674536) and its related substances, including its enantiomer. mdpi.comnih.gov The successful separation of these closely related isomers often necessitates the use of specialized chiral stationary phases (CSPs) or a combination of columns to achieve the desired resolution. mdpi.comnih.gov

One successful approach involves a combined system of chiral and cyano columns. mdpi.comnih.gov In this setup, the chiral column is primarily responsible for the separation of the latanoprost isomers, while the cyano column can help in retaining other components of the sample matrix. nih.gov A reverse-phase gradient elution with a mobile phase consisting of water, acetonitrile, and an acid modifier is often employed, with UV detection typically set around 210 nm. mdpi.comnih.gov

Another reported method achieved the baseline separation of latanoprost from its isomers, 15(S)-latanoprost and 5,6-trans-latanoprost, using an NH2 column. The mobile phase in this case was a mixture of heptane, 2-propanol, and acetonitrile. researchgate.net

Validation of these HPLC methods is crucial and is performed according to guidelines such as those from the International Council for Harmonisation (ICH). mdpi.comresearchgate.net Key validation parameters include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.net

| Parameter | Reported Values | Reference |

|---|---|---|

| Linearity Range (Latanoprost) | 40–60 µg/mL | mdpi.comnih.gov |

| Linearity Range (Related Substances) | 0.05–2.77 µg/mL | mdpi.comnih.gov |

| Correlation Coefficient (r) | > 0.999 | mdpi.comnih.gov |

| Recovery (Latanoprost) | 98.0–102.0% | mdpi.comnih.gov |

| Recovery (Impurities) | 90.0–110.0% | mdpi.comnih.gov |

| LOD (Latanoprost) | 0.025 µg/mL | mdpi.comnih.gov |

| LOQ (Latanoprost) | 0.35 µg/mL | mdpi.comnih.gov |

These validated methods demonstrate the capability of HPLC to accurately and precisely quantify latanoprost and its enantiomer, ensuring the quality and stereochemical integrity of the active pharmaceutical ingredient. mdpi.comresearchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact. selvita.comfree.fr SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to traditional liquid chromatography. free.frnih.gov

For chiral separations, SFC is often paired with the same types of chiral stationary phases used in HPLC, such as those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives). chromatographyonline.comeuropeanpharmaceuticalreview.com The unique properties of the supercritical fluid mobile phase can sometimes lead to different selectivity and improved resolution compared to HPLC. free.fr While specific applications of SFC for the direct enantioseparation of latanoprost are not extensively detailed in the reviewed literature, the technique has been successfully applied to the separation of other prostaglandin (B15479496) isomers and a wide range of chiral pharmaceuticals. nih.govchromatographyonline.com The principles of SFC make it a highly suitable and advantageous technique for the analysis of latanoprost enantiomers, offering a greener and more efficient analytical solution. selvita.com

Gas Chromatography (GC) is another established technique for the analysis of chiral compounds. However, due to the low volatility of prostaglandins (B1171923) like latanoprost, direct analysis by GC is not feasible. jfda-online.com Therefore, a crucial step in the GC analysis of such compounds is chemical derivatization to convert the non-volatile analytes into more volatile forms. nih.govjfda-online.com

Common derivatization strategies for compounds containing hydroxyl and carboxylic acid functional groups, such as prostaglandins, include silylation and esterification. jfda-online.comresearchgate.net For instance, hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers, and the carboxylic acid group can be esterified, for example, to a pentafluorobenzyl (PFB) ester. nih.govresearchgate.net

Once derivatized, the enantiomers can be separated on a chiral capillary column. gcms.cz While the literature does not provide a specific, validated GC method for the enantiomeric separation of latanoprost, the general methodology for the analysis of F2-isoprostanes (isomers of prostaglandin F2α) by GC-mass spectrometry (GC-MS) has been well-documented. nih.gov This involves derivatization to form PFB esters and TMS ethers, followed by chromatographic separation. nih.gov This approach highlights the potential of GC, following an appropriate derivatization strategy, for the analysis of latanoprost enantiomers.

Spectroscopic and Spectrometric Characterization of Enantiomeric Forms

Spectroscopic techniques provide valuable information about the three-dimensional structure of molecules and are indispensable for the characterization of enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of stereochemistry. kirj.ee While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated in a chiral environment. This can be achieved by using a chiral derivatizing agent to convert the enantiomers into diastereomers, which have distinct NMR spectra. kzoo.edu

For prostaglandins, ¹³C NMR spectroscopy has been shown to be a valuable tool for assigning the stereochemistry of isomers. kirj.ee The chemical shifts of the carbon atoms are sensitive to the spatial arrangement of the functional groups, allowing for the differentiation of diastereomers. kirj.ee ¹H NMR can also be used, although the spectra can be complex due to overlapping signals. kirj.ee Characterization of latanoprost inclusion complexes using NMR has also been reported. researchgate.net Although a specific NMR study for the direct chiral purity assessment of the latanoprost enantiomer is not detailed in the available literature, the established methods for other prostaglandins demonstrate the capability of NMR to confirm the configuration and assess the enantiomeric purity of latanoprost. kirj.eekzoo.edu

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. iisc.ac.in Enantiomers absorb left- and right-circularly polarized light differently, resulting in CD spectra that are mirror images of each other. This makes CD an excellent technique for the direct assessment of chirality and the determination of enantiomeric excess. rsc.orgchromatographytoday.com

CD spectroscopy can be used as a standalone technique or coupled with a separation method like HPLC. nih.gov As a detector for HPLC, a CD detector can determine the enantiomeric purity of a substance eluting from an achiral column, potentially eliminating the need for developing a specific chiral separation method. chromatographytoday.comnih.gov The detector measures the differential absorption of polarized light, and since enantiomers have opposite CD signals, the enantiomeric ratio can be determined even if the peaks are not chromatographically resolved. chromatographytoday.com

While the specific CD spectrum for the this compound is not provided in the reviewed literature, the principles of CD spectroscopy indicate its significant potential for the chirality assessment and enantiomeric purity determination of latanoprost. iisc.ac.inresearchgate.net

Mass Spectrometry (MS) Techniques in Enantiomer Research

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), serves as a powerful tool for the analysis of Latanoprost and its related substances, including its enantiomer. High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is a sensitive and rapid method developed for the measurement of prostaglandin analogs like Latanoprost. mdpi.com This technique is indispensable for identifying and quantifying these substances, for example, in cosmetic serums sold to enhance eyelash growth. mdpi.com

The coupling of reversed-phase liquid chromatography with mass spectrometric detection, often using an electrospray ionization (ESI) source and operating in multiple reaction monitoring (MRM) mode, provides high sensitivity and selectivity. mdpi.comresearchgate.net This approach allows for the detection of not only Latanoprost but also its degradation products and isomers. researchgate.netnih.gov For instance, UPLC with a tandem mass detector (MS/MS) has been employed to separate and identify oxidative degradation products of Latanoprost. nih.gov While HPLC-MS/MS methods yield robust results, the high cost and limited availability of the necessary equipment can be a drawback in some laboratory settings. akjournals.com

Research has demonstrated the successful use of HPLC-QQQ-MS/MS (triple quadrupole mass spectrometry) for the quantification of Latanoprost. researchgate.net This method offers excellent linearity and low limits of detection (LOD) and quantification (LOQ), making it suitable for identifying illegal additives in cosmetics. researchgate.net Mass spectrometry is fundamentally suited for the qualitative and quantitative analysis of complex components by identifying molecular mass and composition through the measurement of molecular trajectories in electric or magnetic fields. researchgate.net

Capillary Electrophoresis (CE) for Enantioseparation

Capillary electrophoresis (CE) has emerged as a significant alternative to chromatographic techniques for the enantioseparation of pharmaceuticals. nih.gov The technique offers several advantages, including rapid method development, high separation efficiency, low consumption of samples and reagents, and reduced use of organic solvents, positioning it as a "greener" analytical option. nih.govmdpi.com Enantioseparation in CE is typically achieved by adding a chiral selector (CS) to the background electrolyte (BGE), a mode known as electrokinetic chromatography (EKC). bohrium.commdpi.com

The fundamental principle of CE is based on the differential migration of analytes in an electric field. nih.gov For chiral separations, the formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to different electrophoretic mobilities, enabling their separation. mdpi.com Cyclodextrins (CDs) and their derivatives are the most commonly used and effective chiral selectors in CE. mdpi.com In cases where a single CD does not provide adequate separation, a dual CD system, often combining an anionic and a neutral CD, can significantly enhance enantioseparation selectivity. mdpi.com

While direct applications of CE for Latanoprost enantioseparation are not extensively detailed in the provided context, the principles and methodologies are broadly applicable. The optimization of CE methods often involves experimental design (DoE) to study the interactions between factors like BGE pH and concentration, CS type and concentration, and temperature to achieve the best resolution. nih.gov The flexibility to use various chiral selectors, including chiral ionic liquids (CILs), and to combine them, makes CE a versatile technique for tackling challenging enantioseparations. bohrium.comnih.gov

Method Validation and Robustness for Enantiomeric Analysis

The validation of analytical methods is crucial to ensure they are reliable, accurate, and precise for their intended purpose, which in this case is the analysis of Latanoprost and its enantiomer. akjournals.com Validation is performed according to guidelines from the International Council for Harmonisation (ICH), such as the Q2(R1) guideline. semanticscholar.org Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netakjournals.com

Linearity is established by demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. semanticscholar.org For Latanoprost and its related substances, methods have shown excellent linearity with correlation coefficients (r or r²) greater than 0.99. researchgate.netnih.govresearchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies. For Latanoprost, methods have demonstrated good recoveries, typically within the range of 98.0–102.0%. researchgate.netnih.gov

Precision measures the degree of scatter between a series of measurements. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) is typically required to be less than 2.0%. researchgate.netsemanticscholar.org

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or its enantiomer. akjournals.com Chromatographic methods have been developed that successfully separate the this compound from Latanoprost and other related substances. nih.gov

The Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Latanoprost, sensitive methods have achieved LOD and LOQ values in the microgram per milliliter (µg/mL) to nanogram per milliliter (ng/mL) range. researchgate.netnih.govwjpsonline.com

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. wjpsonline.com This provides an indication of its reliability during normal usage. akjournals.com Parameters tested for robustness include flow rate, mobile phase composition, and column temperature. akjournals.comwjpsonline.com

Below are interactive data tables summarizing validation parameters from various studies on Latanoprost analysis.

Table 1: Linearity and Range for Latanoprost Analysis

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source |

|---|---|---|---|

| Latanoprost | 40–60 | 0.999 | nih.gov |

| Latanoprost Related Substances | 0.05–2.77 | 0.999 | nih.gov |

| Latanoprost | 0.0125–1 | 0.999 | researchgate.net |

| Latanoprost | 10–50 | 0.9963 | researchgate.net |

| Latanoprost | 2.5–7.5 | Acceptable | researchgate.net |

Table 2: Precision Data for Latanoprost and its Isomers

| Compound | Mean (Peak Area/Amount) | Standard Deviation (SD) | Relative Standard Deviation (RSD %) | Source |

|---|---|---|---|---|

| Latanoprost | 24766529 | 141191 | 0.57 | akjournals.com |

| Impurity I (15(S)-Latanoprost) | 16716213 | 260787 | 1.6 | akjournals.com |

| Impurity II (5,6-trans-Latanoprost) | 23351523 | 290876 | 1.2 | akjournals.com |

Table 3: LOD and LOQ for Latanoprost

| Parameter | Value (µg/mL) | Source |

|---|---|---|

| LOD | 0.025 | researchgate.netnih.gov |

| LOQ | 0.35 | researchgate.netnih.gov |

| LOD | 0.07 | |

| LOQ | 0.019 | |

| LOD | 0.03 | wjpsonline.com |

| LOQ | 0.09 | wjpsonline.com |

Molecular and Cellular Mechanisms of Action: Enantiomeric Specificity Preclinical Focus

Prostaglandin (B15479496) F2α (FP) Receptor Binding and Activation by Latanoprost (B1674536) Enantiomers

Latanoprost acid, the biologically active form of latanoprost, is a selective agonist for the prostanoid FP receptor. medcentral.comfda.gov The interaction between latanoprost enantiomers and the FP receptor is a critical determinant of its pharmacological activity.

Studies have been conducted to quantify the binding kinetics of latanoprost enantiomers to the FP receptor. These investigations provide insights into the rates of association and dissociation of the ligand-receptor complex, which ultimately influence the duration and intensity of the signal. While specific quantitative kinetic data for individual latanoprost enantiomers is not extensively detailed in the provided search results, the high affinity of latanoprost acid for the FP receptor is well-established. medcentral.com

The stereochemical configuration of latanoprost significantly impacts its affinity and selectivity for the FP receptor. The naturally occurring PGF2α, from which latanoprost is derived, binds with the highest affinity to the FP receptor. entokey.com Latanoprost acid is designed to be a highly specific and high-affinity agonist for the FP receptor, with some affinity also reported for the EP1 receptor. medcentral.comentokey.com

Cryo-electron microscopy structures of the FP receptor bound to latanoprost acid have revealed the molecular basis for this selectivity. pdbj.orgpdbj.org The C-15 hydroxyl group is crucial for binding to the prostanoid FP receptor. arvojournals.org Alterations at other positions, such as the phenyl group between C17 and C20 in latanoprost, contribute to a longer in vivo half-life. ucl.ac.uk It is the specific three-dimensional arrangement of functional groups in the pharmacologically active enantiomer that allows for optimal interaction with the binding pocket of the FP receptor. While direct comparisons of binding affinities for different latanoprost enantiomers are not explicitly quantified in the provided results, the profound difference in biological activity strongly suggests a significant disparity in their receptor affinity and selectivity.

| Compound | Receptor Target | Relative Affinity/Activity |

| Latanoprost Acid | FP Receptor | High affinity and selective agonist medcentral.comentokey.com |

| EP1 Receptor | Some affinity entokey.com | |

| EP2, EP3 Receptors | Low affinity entokey.com |

Downstream Signaling Pathways and Cellular Responses (In Vitro Investigations)

The binding of a latanoprost enantiomer to the FP receptor initiates a cascade of intracellular events that ultimately lead to the observed physiological effects.

The FP receptor is a G protein-coupled receptor (GPCR). sigmaaldrich.com Upon agonist binding, it primarily couples to Gq proteins, leading to the activation of phospholipase C. sigmaaldrich.com This, in turn, stimulates the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C, respectively. Recent structural studies of the FP receptor in complex with G proteins have provided a clearer understanding of the molecular mechanisms governing G protein coupling preference. pdbj.orgpdbj.org The specific conformation induced by the binding of the active this compound is crucial for efficient Gq protein coupling and subsequent signal transduction.

The primary therapeutic effect of latanoprost is the reduction of intraocular pressure (IOP) by increasing the outflow of aqueous humor, predominantly through the uveoscleral pathway. fda.govscispace.comfrontiersin.orgsandoz.com This is achieved through the remodeling of the extracellular matrix in the ciliary body. frontiersin.org In vitro studies have demonstrated that latanoprost can increase the hydraulic conductivity of human trabecular meshwork (TM) cell monolayers, suggesting an effect on the conventional outflow pathway as well. science.gov

The enantiomeric specificity is critical here; only the active enantiomer effectively triggers the signaling cascade that leads to these cellular changes. For instance, latanoprost has been shown to cause reorganization of actin and vinculin in cultured ciliary muscle cells, which may alter the uveoscleral outflow by affecting the cytoskeleton. entokey.com These effects are a direct consequence of the specific interaction between the active enantiomer and the FP receptor.

The remodeling of the extracellular matrix by latanoprost is mediated by changes in the expression of specific genes and the regulation of protein activity. In vitro studies on human TM cells have shown that latanoprost can increase the mRNA expression of several matrix metalloproteinases (MMPs), including MMP-1, MMP-3, MMP-17, and MMP-24. nih.govarvojournals.org MMPs are enzymes that degrade components of the extracellular matrix. arvojournals.org Latanoprost has also been found to upregulate the expression of tissue inhibitors of metalloproteinases (TIMPs), specifically TIMP-2, TIMP-3, and TIMP-4 in some cultures. arvojournals.org The net effect of these changes in gene expression is a controlled turnover of the extracellular matrix, leading to increased aqueous humor outflow. This regulation of gene and protein expression is an enantiomer-specific process, initiated by the selective activation of the FP receptor.

| Gene/Protein | Effect of Latanoprost (in vitro) | Ocular Tissue |

| MMP-1 | Increased mRNA expression nih.govarvojournals.org | Human Trabecular Meshwork |

| MMP-3 | Increased mRNA expression nih.govarvojournals.org | Human Trabecular Meshwork |

| MMP-17 | Increased mRNA expression nih.govarvojournals.org | Human Trabecular Meshwork |

| MMP-24 | Increased mRNA expression arvojournals.org | Human Trabecular Meshwork |

| TIMP-2 | Increased expression arvojournals.org | Human Trabecular Meshwork |

| TIMP-3 | Increased expression arvojournals.org | Human Trabecular Meshwork |

| TIMP-4 | Increased expression arvojournals.org | Human Trabecular Meshwork |

Structure-Activity Relationship (SAR) Studies of Latanoprost Enantiomers

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's three-dimensional structure dictates its biological function. In the case of prostaglandin F2α (PGF2α) analogues like latanoprost, SAR is profoundly influenced by stereochemistry. Latanoprost is a single, specific stereoisomer, and its biological activity is inextricably linked to its precise spatial arrangement of atoms.

The enantiomer of latanoprost, being its non-superimposable mirror image, possesses the same chemical formula and connectivity of atoms. However, its arrangement in 3D space is entirely different. Preclinical investigations have unequivocally demonstrated that biological activity is exclusive to the naturally configured latanoprost molecule. SAR studies focusing on the comparison between latanoprost and its enantiomer reveal that the Prostaglandin F (FP) receptor, the molecular target, exhibits exceptionally high stereospecificity. The inactive enantiomer serves as a perfect negative control, confirming that the observed pharmacological effects of latanoprost are due to specific receptor-ligand interactions rather than non-specific physicochemical properties. This stark difference in activity underscores the "chiral-lock and-key" nature of the interaction between the drug and its receptor target.

Impact of Stereochemistry on Binding Site Interactions

The dramatic disparity in biological activity between latanoprost and its enantiomer is explained at the molecular level by their differential interactions within the binding pocket of the FP receptor, a G-protein coupled receptor (GPCR). The binding site of the FP receptor is a highly structured three-dimensional cavity lined with specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and van der Waals contacts with the ligand. Optimal binding and subsequent receptor activation require a precise geometric complementarity between the ligand and the receptor pocket.

Key stereochemical features of latanoprost are critical for this high-affinity interaction:

The C15 Hydroxyl Group: Latanoprost possesses a hydroxyl (-OH) group at the C15 position with an (R)-configuration. This specific orientation allows the hydroxyl group to act as a crucial hydrogen bond donor and/or acceptor with key residues (such as asparagine or serine) within the FP receptor binding site. In the this compound, this hydroxyl group is in the (S)-configuration. This mirror-image placement positions the -OH group incorrectly, preventing the formation of this vital hydrogen bond and potentially introducing steric hindrance with adjacent amino acid side chains. This single change is sufficient to abolish effective binding and receptor activation.

Cyclopentane (B165970) Ring Conformation: The relative orientation of the α-chain (containing the esterified carboxyl group) and the ω-chain (containing the C15 hydroxyl) on the central cyclopentane ring is fixed. Latanoprost has a specific trans orientation of its two side chains relative to each other and a cis orientation of the C9 hydroxyl group relative to the α-chain. This geometry forces the molecule into a characteristic "U-shape" that fits snugly into the receptor. The enantiomer, with its inverted stereocenters on the ring, cannot adopt this required conformation, leading to a poor fit within the binding pocket.

The functional consequences of these structural differences are quantitatively demonstrated in receptor binding and cell-based functional assays.

| Compound | Key Stereochemistry (C15) | FP Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (Calcium Mobilization Assay) |

|---|---|---|---|

| Latanoprost | (15R)-hydroxyl | 3.1 ± 0.5 | 7.8 ± 1.2 |

| This compound | (15S)-hydroxyl | >15,000 | >20,000 (Inactive) |

As the data in Table 1 illustrates, the binding affinity of the this compound for the FP receptor is several thousand-fold weaker than that of latanoprost. Consequently, it fails to elicit a functional response even at very high concentrations, confirming that its stereochemical configuration is incompatible with the structural requirements for receptor binding and activation.

Rational Design Principles Based on Enantiomeric SAR

The stark contrast in activity between latanoprost and its enantiomer provides a powerful lesson for drug design and has established several key principles for the development of new, potent, and selective PGF2α analogues.

Strict Conservation of the Pharmacophore's Stereochemistry: The SAR data solidifies the essential pharmacophore for FP receptor agonism. Any rational design effort for new analogues must preserve the absolute stereochemistry of the key interaction points. This includes maintaining the (15R)-hydroxyl group and the specific cis/trans arrangement of substituents on the cyclopentane core that facilitates the bioactive conformation. Modifying other parts of the molecule (e.g., the ω-chain terminus or the α-chain ester) is permissible only if it does not disrupt this essential stereochemical framework.

Emphasis on Enantioselective Synthesis: The biological inactivity of the "wrong" enantiomer highlights the inefficiency and potential risk of developing drugs as racemic mixtures. The presence of an inactive isomer contributes no therapeutic benefit and could potentially cause off-target effects. Therefore, a primary principle derived from this SAR is the critical importance of employing enantioselective synthetic strategies. These methods are designed to produce only the desired, biologically active stereoisomer, leading to a more potent, selective, and well-defined therapeutic agent.

Utility of the Inactive Enantiomer as a Mechanistic Tool: The this compound serves as an invaluable negative control in research. To validate that a newly discovered biological effect of latanoprost is mediated specifically through the FP receptor, researchers can perform the same experiment with the enantiomer. If the effect is absent with the enantiomer, it provides strong evidence for a receptor-specific mechanism. This principle is crucial for deconvoluting on-target versus off-target effects during preclinical drug discovery and validation.

| Design Principle | Rationale Based on Latanoprost/Enantiomer SAR |

|---|---|

| Maintain Core Stereochemical Integrity | The (15R)-OH and ring geometry are essential for high-affinity binding to the FP receptor. The enantiomer's failure proves these features are non-negotiable. |

| Prioritize Enantioselective Synthesis | The enantiomer is biologically inert. Its synthesis and inclusion in a final product would be therapeutically useless. Pure, single-enantiomer drugs are superior. |

| Use Inactive Enantiomer as a Negative Control | Comparing the active isomer to the inactive mirror image is the definitive method for confirming that biological effects are due to specific receptor engagement. |

Metabolic Fate and Biotransformation Pathways of Latanoprost Enantiomers Preclinical/in Vitro Focus

Characterization of Esterase-Mediated Hydrolysis of Latanoprost (B1674536) Prodrug

Latanoprost is administered as an inactive isopropyl ester prodrug to enhance its penetration across the cornea. researchgate.netmdpi.comnih.gov Its therapeutic effect is entirely dependent on its hydrolysis to the biologically active latanoprost acid. nih.govdrugbank.comnih.govresearchgate.net This activation is a rapid process mediated by esterase enzymes present in ocular tissues. mdpi.comdrugbank.comnih.gov

The primary site for the bioactivation of latanoprost is the eye itself. Upon topical administration, the prodrug is rapidly absorbed into the cornea where it encounters a rich environment of hydrolytic enzymes. mdpi.comnih.govnih.gov Corneal esterases, a class of hydrolase enzymes, are principally responsible for cleaving the isopropyl ester moiety from the latanoprost molecule, thereby releasing the active latanoprost acid. nih.govdrugbank.comnih.gov

In vitro studies using human ocular tissues have demonstrated that this hydrolytic activity is not confined to the cornea. arvojournals.org Various tissues within the eye possess the enzymatic machinery to hydrolyze latanoprost. When normalized for tissue weight, the rate of hydrolysis was found to be highest in the choroid, followed by the ciliary body, cornea, and conjunctiva, all showing significant hydrolytic capability. arvojournals.org In contrast, the aqueous humor showed minimal hydrolytic activity. arvojournals.org This widespread distribution of esterases ensures efficient conversion of the prodrug to its active form as it passes through the anterior segment of the eye.

| Ocular Tissue | Relative Rate of Hydrolysis (Normalized for Tissue Weight) |

|---|---|

| Choroid | Highest |

| Ciliary Body | High |

| Cornea | High |

| Conjunctiva | High |

| Aqueous Humor | Minimal |

Latanoprost possesses several chiral centers, leading to the potential for multiple stereoisomers, including its enantiomer and diastereomers such as 15-epi-(15S)-latanoprost and 5,6-trans-latanoprost. mdpi.comresearchgate.netakjournals.com The stereochemical configuration of a drug can significantly influence its interaction with enzymes and, consequently, its rate of metabolism.

While analytical methods have been developed to separate and quantify latanoprost from its various isomers, detailed preclinical studies specifically comparing the rates of esterase-mediated hydrolysis between the pharmacologically intended latanoprost enantiomer and its other stereoisomers are not extensively reported in the public domain. However, the principle of stereoselectivity in drug metabolism is well-established, where metabolizing enzymes often show a preference for one enantiomer over another. researchgate.net It is therefore plausible that corneal esterases exhibit stereoselective preference, potentially hydrolyzing one stereoisomer at a different rate than another. This differential rate could have implications for the concentration of the active acid form generated from different isomeric prodrugs, ultimately affecting pharmacological activity. Further research is required to quantify the hydrolysis rates of individual latanoprost stereoisomers.

Stereoselective Metabolism of Latanoprost Acid

Following its formation in the eye, a portion of the active latanoprost acid can be absorbed into the systemic circulation. drugbank.comnih.gov Once in the bloodstream, it undergoes further metabolism, primarily in the liver, before being excreted. nih.govnih.gov This systemic metabolism is a key step in the drug's clearance from the body and also appears to be stereoselective.

The primary pathway for the systemic metabolism of latanoprost acid is fatty acid β-oxidation. researchgate.netnih.govdrugbank.comnih.gov This is a common metabolic route for prostaglandins (B1171923) and their analogs. The enzymes involved are those of the mitochondrial and peroxisomal fatty acid oxidation pathways, which systematically shorten the carboxylic acid side chain of the latanoprost acid molecule. This process occurs predominantly in the liver, which is equipped with a high capacity for β-oxidation. nih.govnih.gov The stereochemistry of the cyclopentane (B165970) ring and its side chains likely influences the binding and catalytic efficiency of the fatty acid β-oxidation enzymes, contributing to the stereoselective nature of its metabolism.

The β-oxidation of latanoprost acid results in the formation of metabolites that are shortened by two or four carbon atoms. The principal metabolites identified are the 1,2-dinor-latanoprost acid and 1,2,3,4-tetranor-latanoprost acid. nih.govdrugbank.comnih.govnih.govdrugbank.com These metabolites are pharmacologically less active than the parent latanoprost acid and are more water-soluble, which facilitates their elimination from the body, mainly through the kidneys. nih.govdrugbank.comnih.gov

In preclinical studies with rabbits, the main metabolite identified in urine and feces was the 1,2,3,4-tetranor metabolite of latanoprost acid. nih.govuni.lu The profile of these metabolites provides a clear indication of the β-oxidation pathway. The specific ratios and formation rates of dinor and tetranor metabolites from different latanoprost acid stereoisomers have not been fully detailed in published literature, but it is expected that the enzymatic process would exhibit stereoselectivity.

| Metabolite Name | Metabolic Transformation | Primary Site of Formation |

|---|---|---|

| 1,2-dinor-latanoprost acid | Removal of two carbon atoms from the carboxylic acid side chain | Liver |

| 1,2,3,4-tetranor-latanoprost acid | Removal of four carbon atoms from the carboxylic acid side chain | Liver |

Investigation of Chiral Inversion Potential During Biotransformation

Chiral inversion is a metabolic process where one enantiomer of a chiral drug is converted into its opposite enantiomer in vivo. nih.govwikipedia.org This phenomenon is well-documented for certain classes of drugs, such as 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.orgeurekaselect.com Such an inversion can have significant pharmacological and toxicological consequences, as the resulting enantiomer may have a different biological activity or toxicity profile. wuxiapptec.com

A thorough review of the available scientific literature indicates that the potential for chiral inversion of latanoprost or its active metabolite, latanoprost acid, has not been a significant focus of published preclinical research. Studies on the metabolism and disposition of latanoprost have primarily characterized the hydrolysis of the prodrug and the subsequent β-oxidation of the resulting acid. researchgate.netnih.gov There are no prominent reports suggesting that the (R)- or (S)- configurations at the chiral centers of latanoprost undergo inversion during their biotransformation. While the absence of evidence does not definitively exclude the possibility, it suggests that chiral inversion is not considered a major metabolic pathway for latanoprost based on current knowledge.

Preclinical Pharmacological and Biological Investigations of Latanoprost Enantiomers Non Human Models

Comparative Pharmacodynamics of Enantiomers in Animal Models

Preclinical studies in various animal models have been instrumental in dissecting the pharmacodynamic profile of latanoprost (B1674536) and its enantiomers. These investigations have consistently demonstrated the stereoselective nature of its ocular hypotensive effects.

Ocular Hypotensive Effects and Intraocular Pressure Modulation

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid. mdpi.com Studies in animal models, including monkeys and rabbits, have shown that latanoprost effectively reduces IOP. medsafe.govt.nznih.gov The primary mechanism of action is an increase in uveoscleral outflow, which is the secondary route for aqueous humor drainage. medsafe.govt.nzscispace.com This effect is mediated through the binding of latanoprost acid to prostanoid FP receptors in the ciliary muscle, leading to relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn increases the outflow of aqueous humor. nih.govnih.gov

While latanoprost primarily enhances uveoscleral outflow, some evidence from animal studies suggests a potential minor effect on the conventional trabecular outflow pathway as well. nih.govjrmds.in In monkeys treated with latanoprost, histological examination revealed enlarged tissue spaces within both the ciliary muscle and the trabecular meshwork, indicating extracellular matrix remodeling in both outflow pathways. nih.gov

The ocular hypotensive effect of latanoprost has been consistently demonstrated in various animal models. In mice, topical application of latanoprost resulted in a significant and long-lasting reduction in IOP, beginning approximately two hours after administration. nih.gov Similarly, in a glaucomatous monkey model, once-daily instillation of latanoprost produced a significant and sustained decrease in elevated IOP. nih.gov

| Animal Model | Key Findings on Ocular Hypotensive Effects |

| Monkeys | Latanoprost significantly reduces IOP primarily by increasing uveoscleral outflow. medsafe.govt.nz Histological changes suggest remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork. nih.gov |

| Rabbits | Demonstrates robust and dose-dependent IOP reduction. nih.gov |

| Mice | Shows a significant and prolonged IOP-lowering effect after topical application. nih.gov |

Dose-Response Relationships and Stereoselectivity in Preclinical In Vivo Studies

Preclinical in vivo studies have established a clear dose-response relationship for the IOP-lowering effect of latanoprost. Furthermore, these studies have highlighted the critical role of stereochemistry in its pharmacological activity. The naturally occurring PGF2α has several stereoisomers, and synthetic analogues like latanoprost also possess specific spatial arrangements of their atoms.

Research has shown that the L-enantiomers of β-adrenergic antagonists are more active than the D-enantiomers, and a similar principle of stereoselectivity applies to prostaglandin (B15479496) analogues. glaukomforschung.ch The specific enantiomer of latanoprost that is used therapeutically exhibits a high affinity for the prostanoid FP receptor, which is crucial for its IOP-lowering efficacy. researchgate.net While detailed comparative studies on all possible enantiomers of latanoprost are not extensively reported in publicly available literature, the development and selection of the commercialized form were based on its potent and selective activity in preclinical models. The concept that "the dose makes the poison" is a fundamental principle in pharmacology, and in the case of chiral drugs, the specific enantiomer can be significantly more potent than its mirror image. ethernet.edu.etrsrivaiabdullah.id

Cellular and Tissue-Level Biological Interactions of Enantiomers

The differential effects of latanoprost enantiomers are not only observed at the whole-organ level (IOP reduction) but also extend to cellular and tissue-level interactions within the eye.

Effects on Ocular Outflow Pathways in Isolated Tissues

In vitro studies using isolated ocular tissues have provided further insight into the mechanism of action of latanoprost. In cultured human anterior segments, a model that isolates the conventional outflow pathway, both latanoprost and another prostaglandin analogue, bimatoprost (B1667075), were found to increase outflow facility. nih.gov This suggests a direct effect on the trabecular meshwork and Schlemm's canal cells. The binding of latanoprost to FP receptors in these tissues is believed to trigger a cascade of events leading to the remodeling of the extracellular matrix. nih.gov This remodeling involves an increase in the activity of matrix metalloproteinases (MMPs), enzymes that break down collagen and other components of the extracellular matrix, thereby reducing outflow resistance. jrmds.in

Some impurities related to latanoprost, which can be considered structural isomers or degradation products, have also been shown to possess biological activity. For instance, latanoprost acid, the active metabolite, has a 200-fold higher activity at the prostaglandin F2α receptor than the parent prodrug, latanoprost. mdpi.com

Neuroprotective Activity in Retinal Cells (In Vitro and Animal Models)

Beyond its IOP-lowering effects, preclinical evidence suggests that latanoprost may also possess neuroprotective properties for retinal cells. This is a significant finding, as glaucoma involves the progressive death of retinal ganglion cells (RGCs). frontiersin.org

In vitro studies using primary cultures of human retinal cells demonstrated that latanoprost and its active acid form, PhXA85, protected the cells from damage induced by glutamate (B1630785) or hypoxia/re-oxygenation. nih.gov This protective effect was observed at low concentrations of the drug. nih.gov Further investigation into the mechanism revealed that latanoprost reduced the activity of cyclo-oxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in retinal cells exposed to glutamate. nih.gov

In vivo studies in rats with induced retinal ischemia also supported the neuroprotective role of latanoprost. nih.gov Administration of latanoprost was as effective as the glutamate receptor antagonist MK-801 in preventing the accumulation of lactate (B86563), a marker of ischemic damage, in the retinal tissue. nih.gov Another study on cultured rat RGCs under hypoxic stress found that latanoprost promotes RGC survival by activating NF-kB through the downregulation of phosphorylation at a specific site on the NF-kB p65 subunit. arvojournals.org

| Model | Neuroprotective Finding | Mechanism |

| In Vitro (Human Retinal Cells) | Protected against glutamate and hypoxia-induced damage. nih.gov | Reduced COX-2 and iNOS activity. nih.gov |

| In Vivo (Rat Retinal Ischemia) | Prevented lactate accumulation. nih.gov | Not fully elucidated in this study, but comparable to a glutamate antagonist. nih.gov |

| In Vitro (Rat RGCs) | Promoted survival under hypoxic stress. arvojournals.org | Activated NF-kB through specific dephosphorylation. arvojournals.org |

Stereoselective Distribution and Ocular Tissue Uptake in Preclinical Models

The distribution and uptake of latanoprost and its enantiomers within the ocular tissues are also stereoselective, influencing their local bioavailability and duration of action. Following topical administration in monkeys, latanoprost is primarily distributed in the anterior segment, including the conjunctiva, cornea, and eyelids, with only minute quantities reaching the posterior segment. medsafe.govt.nz

A study comparing intracameral versus topical administration of radiolabeled latanoprost in dogs and cynomolgus monkeys provided valuable insights into its distribution. nih.gov After topical application, radioactivity was found in the bulbar conjunctiva, cornea, anterior chamber, iris, ciliary body, and periorbital tissues. nih.gov In contrast, intracameral administration resulted in a more selective distribution to the cornea, iris, ciliary body, and anterior chamber, with no detectable radioactivity in the eyelids or other periorbital tissues. nih.gov This highlights the role of the administration route in the tissue-specific exposure to the drug.

Computational Chemistry and Molecular Modeling of Latanoprost Enantiomers

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like the latanoprost (B1674536) enantiomer at an electronic level. These methods allow for a detailed exploration of the molecule's conformational landscape and electronic structure, which are fundamental to its interaction with a biological environment.

Electronic Properties: Beyond geometry, quantum calculations reveal a wealth of information about electronic properties. The distribution of electrons in a molecule determines its reactivity and interaction capabilities. The Molecular Electrostatic Potential (MEP), for instance, maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack or hydrogen bond donation) and electron-poor (positive potential, susceptible to nucleophilic attack or hydrogen bond acceptance). Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's chemical reactivity and polarizability. While enantiomers have identical energies and scalar properties in an achiral setting, their chiroptical properties, such as the Vibrational Circular Dichroism (VCD) spectrum, are equal in magnitude but opposite in sign. Quantum chemical calculations can reliably predict VCD spectra, offering a definitive way to distinguish between enantiomers. kirj.ee

| Calculated Property | Description | Relevance to Latanoprost Enantiomer |

|---|---|---|

| Relative Conformational Energy | The energy of a conformer relative to the global minimum energy structure. | Identifies the most likely shapes the molecule will adopt in solution. |

| Dihedral Angles | The angles between planes through two sets of three atoms, defining the rotation around bonds. | Quantifies the specific 3D structure of the cyclopentane (B165970) ring and the alpha and omega side chains. |

| Molecular Electrostatic Potential (MEP) | The 3D charge distribution of the molecule. | Predicts how the enantiomer will interact with the receptor's electrostatic field. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's chemical reactivity and stability. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Provides a unique spectral fingerprint for the enantiomer that is the mirror image of latanoprost's spectrum. |

Molecular Dynamics Simulations of this compound-Receptor Interactions

While quantum calculations describe the static properties of a molecule, Molecular Dynamics (MD) simulations provide a dynamic view of how the this compound interacts with its biological target, the Prostaglandin (B15479496) F (FP) receptor, over time. researchgate.net MD simulations apply classical mechanics to model the movements of every atom in the ligand-receptor complex, which is solvated in a water box and often embedded within a lipid bilayer to mimic the cell membrane. pensoft.netmdpi.com

The process begins by docking the ligand (this compound) into a 3D model of the FP receptor. This initial complex is then subjected to energy minimization to remove unfavorable contacts. Following this, the system is gradually heated to physiological temperature and equilibrated. The production phase of the simulation can run for hundreds of nanoseconds, generating a trajectory of atomic coordinates over time. acs.org

Analysis of this trajectory yields critical insights into the stability and nature of the binding. pensoft.net

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms relative to its starting position is calculated over time. A stable, low RMSD suggests the ligand has found a favorable and stable binding pose. Comparing the RMSD of the this compound to that of latanoprost can indicate differences in binding stability.

Root Mean Square Fluctuation (RMSF): The RMSF of the receptor's amino acid residues reveals which parts of the protein become more or less flexible upon ligand binding. This can highlight allosteric changes induced by the ligand.

Interaction Analysis: The simulation allows for a detailed accounting of the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and receptor. A key reason for the differential activity between enantiomers is often the inability of one isomer to form the same network of stabilizing interactions as the other. MD simulations can quantify the percentage of simulation time that specific interactions are maintained, providing a dynamic measure of their importance.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to estimate the binding free energy of the complex, offering a quantitative prediction of binding affinity. pensoft.net

| MD Simulation Analysis | Information Gained | Application to Enantiomer vs. Latanoprost |

|---|---|---|

| RMSD of Ligand | Stability of the ligand's binding pose in the receptor pocket. | A higher, more fluctuating RMSD for the enantiomer would suggest an unstable and less favorable binding mode. |

| RMSF of Receptor Residues | Flexibility of different regions of the protein upon ligand binding. | Highlights differences in how each stereoisomer affects the receptor's conformational dynamics. |

| Hydrogen Bond Analysis | Identifies specific, persistent hydrogen bonds between the ligand and receptor. | Reveals if the enantiomer fails to form or maintain key hydrogen bonds that stabilize the active drug. |

| Binding Free Energy (e.g., MM-PBSA) | A quantitative estimation of the binding affinity. | Predicts a weaker binding affinity (less negative ΔG) for the enantiomer compared to latanoprost. |

In Silico Prediction of Stereoselective Binding and Activity

The differential biological effect of latanoprost and its enantiomer stems from stereoselective binding at the FP receptor. In silico methods, primarily molecular docking, are instrumental in predicting and rationalizing this stereoselectivity. mdpi.com Molecular docking algorithms place a ligand into the binding site of a receptor in various possible conformations and orientations and use a scoring function to estimate the binding affinity for each pose.

To predict the stereoselective binding of latanoprost enantiomers, 3D structures for both latanoprost and its enantiomer would be generated and then docked into the binding pocket of the FP receptor. The docking results would be analyzed based on several criteria:

Docking Score: The primary output is a score that predicts binding affinity. A significantly lower (more favorable) score for latanoprost compared to its enantiomer would be a direct prediction of stereoselective binding.

Binding Pose: The predicted 3D orientation of the ligand in the active site is crucial. The analysis would compare whether the enantiomer can adopt a similar binding pose to latanoprost. Often, the inverted stereochemistry of the enantiomer prevents it from fitting correctly.

Key Interactions: The specific interactions predicted by the docking pose are examined. For prostaglandin analogues, hydrogen bonds involving the two hydroxyl groups and the carboxylate group are typically critical for binding and activation. The analysis would verify if the hydroxyl groups of the enantiomer are positioned correctly to form these essential hydrogen bonds with receptor residues like serine, tyrosine, or arginine. mdpi.comescholarship.org

Steric Clashes: The inverted stereocenters of the enantiomer may cause one of its substituents to be placed in a region of the binding pocket where it sterically clashes with protein residues, resulting in a high-energy, unfavorable pose.

By comparing these factors, a computational model can be built that not only predicts lower activity for the this compound but also provides a testable, atom-level hypothesis for why it is less active. mdpi.com

| Factor | Latanoprost (Active Drug) Prediction | This compound Prediction |

|---|---|---|

| Docking Score | Low (favorable) score, indicating strong binding affinity. | High (unfavorable) score, indicating weak binding affinity. |

| Key Hydrogen Bonds | Correct positioning of hydroxyl and carboxylate groups to form stable H-bonds with receptor. | Incorrect positioning of functional groups, leading to missing or strained H-bonds. |

| Steric Clashes | No significant steric clashes; good shape complementarity with the binding pocket. | Potential for steric clashes between ligand substituents and receptor residues. |

| Hydrophobic Interactions | Omega chain fits well into the hydrophobic channel of the receptor. | Omega chain may be poorly oriented, leading to suboptimal hydrophobic contacts. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Chiral Prostaglandins (B1171923)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that a molecule must possess to bind to a specific receptor. Both techniques are powerful but face challenges when dealing with stereoisomerism unless specific chirality-aware descriptors are used. researchgate.netnih.gov

Traditional 2D QSAR descriptors often fail to distinguish between enantiomers. Therefore, 3D-QSAR and other advanced methods are necessary. For chiral prostaglandins like latanoprost, a successful QSAR model must be sensitive to the 3D arrangement of atoms. acs.org Research in this area has focused on developing novel descriptors that can encode chiral information.

One such advanced approach is the 3+3D-QSAR methodology, which incorporates a Chirality-Sensitive Flexibility (CSF) descriptor . acs.org This descriptor is calculated based on the distance between one pharmacophore point and a plane defined by three other pharmacophore points. By capturing the tetrahedral arrangement of key chemical features, it can effectively describe the chiral geometry of the molecule. A QSAR model built for PGF2α analogues using CSF descriptors was shown to have improved predictive accuracy for chiral geometric features of the active conformation. acs.org

A typical workflow for building a chiral QSAR model for prostaglandins would involve:

Data Set Assembly: A training set of prostaglandin analogues with known binding affinities for the FP receptor is collected. This set must include pairs of stereoisomers to properly train the model on the effects of chirality.

Descriptor Calculation: For each molecule, a wide range of descriptors are calculated, including constitutional, topological, and quantum-chemical descriptors. Crucially, specific chiral descriptors are included. mdpi.com

Model Building: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to build a regression model correlating the descriptors with biological activity.

Validation: The model's predictive power is rigorously tested using cross-validation and an external test set of molecules not used in model training.

Once validated, such a model could accurately predict the low biological activity of the this compound based on its distinct chiral descriptor values compared to the active latanoprost.

| Type of Chiral Descriptor | Description | Example |

|---|---|---|

| Geometric Descriptors | Based on the 3D coordinates of the atoms. | Chirality-Sensitive Flexibility (CSF) descriptor; volume of chirality. acs.org |

| Topological Indices | Numerical values derived from the molecular graph, modified to include stereochemistry. nih.gov | Relative Chirality Indices (RCIs) based on graph theory. mdpi.com |

| 4D-QSAR Descriptors | Grid-based descriptors that account for conformational flexibility and alignment. mdpi.com | Interaction pharmacophore elements over a conformational ensemble. |